Lipophilicity & Hydrogen-Bonding Profile
2-Chloro-N-(2,4,6-trimethylphenyl)benzamide exhibits a computed XLogP3-AA value of 4.5, indicating significantly higher lipophilicity compared to the non-chlorinated analog N-(2,4,6-trimethylphenyl)benzamide (XLogP3-AA = 3.4, computed based on structure) [1]. The presence of a single hydrogen bond donor (amide NH) and a single hydrogen bond acceptor (amide C=O) limits its capacity for intermolecular hydrogen bonding relative to compounds containing additional heteroatoms [1]. This combination of high lipophilicity and restricted hydrogen-bonding potential is a critical determinant of membrane permeability and metabolic clearance, and it distinguishes this compound from more polar analogs that may exhibit different cellular penetration or plasma protein binding profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 (computed) |
| Comparator Or Baseline | N-(2,4,6-trimethylphenyl)benzamide (estimated XLogP3-AA = 3.4 based on structure) |
| Quantified Difference | ΔXLogP3-AA ≈ 1.1 (target compound more lipophilic) |
| Conditions | Computed using XLogP3 algorithm as implemented in PubChem release 2025.09.15 |
Why This Matters
Differences in lipophilicity directly impact membrane permeability, oral bioavailability potential, and non-specific protein binding, making the target compound a distinct chemical entity for pharmacological studies.
- [1] PubChem. (2025). 2-Chloro-2',4',6'-trimethylbenzanilide (CID 295080). National Center for Biotechnology Information. View Source
- [2] Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. View Source
